molecular formula C9H9F4NO B13524749 (S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13524749
M. Wt: 223.17 g/mol
InChI Key: GOVQSPRLECVDKT-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the fluoro-substituted aromatic ring.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol: A similar compound with a chloro substituent instead of a fluoro substituent.

Uniqueness

(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2/t7-/m1/s1

InChI Key

GOVQSPRLECVDKT-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N

Origin of Product

United States

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